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Compound of Interest

Compound Name: Murideoxycholic acid

Cat. No.: B162550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the commercial sources, purity,

and key research applications of murideoxycholic acid (MDCA). Detailed protocols for

relevant in vitro and in vivo experiments are included to facilitate its use in drug development

and metabolic research.

Commercial Sources and Purity of Murideoxycholic
Acid
Murideoxycholic acid is readily available from several commercial suppliers for research

purposes. The typical purity of research-grade MDCA is high, generally exceeding 98%.

Researchers should always refer to the supplier's certificate of analysis for lot-specific purity

information.
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Supplier
Catalog Number
(Example)

Purity CAS Number

MedchemExpress HY-N0169B 99.65%[1] 668-49-5

APExBIO B5769 ≥98% 668-49-5

Avanti Polar Lipids

(dist. by Sigma-

Aldrich)

700270P >99%[2][3][4] 668-49-5

Cayman Chemical 20290 ≥98%[5] 668-49-5

InvivoChem V49996 ≥98%[6] 668-49-5

Signaling Pathways of Murideoxycholic Acid
Murideoxycholic acid is a secondary bile acid that acts as a signaling molecule, primarily

through its interaction with the farnesoid X receptor (FXR) and the G protein-coupled bile acid

receptor 1 (TGR5).

Murideoxycholic Acid as a Farnesoid X Receptor (FXR)
Antagonist
MDCA is recognized as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor

that plays a critical role in bile acid, lipid, and glucose metabolism. By inhibiting FXR, MDCA

can modulate the expression of various target genes involved in these pathways. While a

specific IC50 value for MDCA is not readily available in the literature, related murine bile acids

like tauro-β-muricholic acid (T-β-MCA) exhibit FXR antagonism with an IC50 of approximately

40 µM.
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FXR Antagonism by MDCA

Murideoxycholic Acid as a TGR5 Agonist
MDCA also functions as an agonist for TGR5 (also known as Gpbar1), a G protein-coupled

receptor expressed in various tissues, including the intestine, gallbladder, and certain immune

cells. Activation of TGR5 by MDCA stimulates intracellular signaling cascades, leading to

increased cyclic AMP (cAMP) production and the secretion of glucagon-like peptide-1 (GLP-1).
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Experimental Protocols
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The following protocols are provided as a guide for researchers. Specific concentrations and

incubation times may need to be optimized for your experimental system.

General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of

murideoxycholic acid in both in vitro and in vivo models.
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General Experimental Workflow for MDCA Research
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Protocol 1: In Vitro Farnesoid X Receptor (FXR)
Antagonist Assay (Adaptable for MDCA)
This protocol describes a luciferase reporter gene assay to determine the FXR antagonistic

activity of MDCA. This is a general protocol that can be adapted using commercially available

FXR reporter assay kits.

Materials:

HEK293T cells (or other suitable cell line)

FXR expression plasmid

FXR-responsive element (FXRE)-luciferase reporter plasmid

Renilla luciferase control plasmid (for normalization)

Cell culture medium (e.g., DMEM) with 10% FBS

Transfection reagent (e.g., Lipofectamine)

FXR agonist (e.g., GW4064 or CDCA)

Murideoxycholic acid (MDCA)

Luciferase assay reagent

96-well cell culture plates

Luminometer

Methodology:

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80%

confluency at the time of transfection.

Transfection: Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase

reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent
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according to the manufacturer's instructions.

Compound Treatment:

After 24 hours of transfection, replace the medium with fresh medium containing a fixed

concentration of an FXR agonist (e.g., the EC50 concentration of GW4064).

Immediately add varying concentrations of MDCA (e.g., from 0.1 to 100 µM) to the wells.

Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

Luciferase Assay:

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-

luciferase reporter assay system according to the manufacturer's protocol.

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for

variations in transfection efficiency and cell number.

Data Analysis:

Calculate the percentage of inhibition of the agonist-induced luciferase activity for each

concentration of MDCA.

Plot the percentage of inhibition against the log concentration of MDCA and determine the

IC50 value using non-linear regression analysis.

Protocol 2: In Vitro TGR5 Agonist Assay - cAMP
Measurement (Adaptable for MDCA)
This protocol outlines a method to measure the increase in intracellular cAMP levels in

response to MDCA, indicating TGR5 activation.

Materials:

CHO-K1 or HEK293 cells stably expressing human TGR5
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Cell culture medium

Murideoxycholic acid (MDCA)

Forskolin (positive control)

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

384-well or 96-well assay plates

Methodology:

Cell Seeding: Seed the TGR5-expressing cells in the appropriate assay plate and culture

overnight to allow for cell attachment.

Compound Preparation: Prepare serial dilutions of MDCA in a suitable assay buffer. Also,

prepare a positive control (e.g., forskolin) and a vehicle control.

Cell Stimulation:

Remove the culture medium from the cells.

Add the MDCA dilutions, positive control, and vehicle control to the respective wells.

Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60

minutes), as recommended by the cAMP assay kit manufacturer.

cAMP Measurement:

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit

following the manufacturer's instructions.

Data Analysis:

Generate a dose-response curve by plotting the cAMP concentration against the log

concentration of MDCA.
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Determine the EC50 value of MDCA for TGR5 activation using non-linear regression

analysis.

Protocol 3: In Vitro GLP-1 Secretion Assay (Adaptable
for MDCA)
This protocol describes how to measure GLP-1 secretion from an enteroendocrine cell line

(e.g., STC-1 or NCI-H716) in response to MDCA.

Materials:

STC-1 or NCI-H716 cells

Cell culture medium

Krebs-Ringer Bicarbonate Buffer (KRBB) or similar assay buffer

Murideoxycholic acid (MDCA)

DPP-IV inhibitor (to prevent GLP-1 degradation)

GLP-1 ELISA kit

24-well or 48-well cell culture plates

Methodology:

Cell Seeding: Seed the enteroendocrine cells in the appropriate culture plates and grow to a

confluent monolayer.

Pre-incubation:

Wash the cells twice with pre-warmed assay buffer.

Pre-incubate the cells in assay buffer for 1-2 hours at 37°C to establish a baseline.

Cell Stimulation:
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Remove the pre-incubation buffer.

Add fresh assay buffer containing a DPP-IV inhibitor and varying concentrations of MDCA

(e.g., 1 to 100 µM). Include a vehicle control.

Incubation: Incubate the plate for 1-2 hours at 37°C.

Sample Collection:

Collect the supernatant from each well.

Centrifuge the supernatant to remove any cellular debris.

GLP-1 Measurement:

Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according

to the manufacturer's protocol.

Data Analysis:

Plot the GLP-1 concentration against the concentration of MDCA to determine the dose-

dependent effect on GLP-1 secretion.

Protocol 4: In Vivo Administration of Murideoxycholic
Acid in a Mouse Model
This protocol provides a general guideline for the administration of MDCA to mice, for example,

in models of cholestasis or non-alcoholic fatty liver disease (NAFLD). The specific dose and

route of administration should be optimized based on the experimental model and research

question.

Materials:

Murideoxycholic acid (MDCA)

Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)

Mice (e.g., C57BL/6J or a specific disease model)
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Gavage needles (for oral administration)

Standard or specialized diet

Methodology:

Preparation of MDCA Formulation:

Dietary Admixture: For chronic studies, MDCA can be mixed into the rodent chow. A

starting concentration could be 0.5% (w/w), based on studies with similar compounds like

Gly-β-muricholic acid. Ensure homogenous mixing of the compound in the diet.

Oral Gavage: For acute or sub-chronic studies, prepare a suspension or solution of MDCA

in a suitable vehicle. For example, suspend MDCA in corn oil or 0.5%

carboxymethylcellulose. The dosing volume is typically 5-10 mL/kg body weight.

Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week

before the start of the experiment.

MDCA Administration:

Dietary: Provide the MDCA-containing diet ad libitum. Monitor food intake and body weight

regularly.

Oral Gavage: Administer the MDCA formulation by oral gavage once or twice daily. Ensure

proper technique to avoid injury to the animals.

Monitoring and Sample Collection:

Monitor the health of the animals daily.

At the end of the study, collect blood and tissues (e.g., liver, intestine) for further analysis

(e.g., histology, gene expression, bile acid profiling).

Data Analysis: Analyze the collected data to determine the in vivo effects of MDCA on the

parameters of interest.
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Disclaimer: These protocols are intended for guidance only. Researchers should adapt them as

necessary for their specific experimental conditions and adhere to all institutional and national

guidelines for animal care and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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